N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C21H14N2O3 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H14N2O3/c24-20(19-12-15-4-1-2-6-18(15)26-19)14-7-9-17(10-8-14)23-21(25)16-5-3-11-22-13-16/h1-13H,(H,23,25) |
InChI Key |
AUMXWPUQZUPTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Perkin Rearrangement
The benzofuran-2-carboxylic acid core is efficiently synthesized via a microwave-accelerated Perkin rearrangement. Starting from methoxy-3-bromocoumarins, this reaction completes in 5 minutes under microwave irradiation, compared to 3 hours via conventional heating. For example, 3-methylbenzofuran-2-carboxylic acid is obtained in quantitative yields by reacting 3-bromocoumarins with sodium hydroxide under microwave conditions. This method eliminates prolonged heating, reducing side reactions and improving scalability.
Formation of 4-(Benzofuran-2-ylcarbonyl)aniline Intermediate
Weinreb Amide Strategy for Ketone Synthesis
The benzofuran-2-carbonyl group is introduced to the para position of aniline via a Weinreb amide intermediate. Benzofuran-2-carboxylic acid is first converted to its Weinreb amide using N,O-dimethylhydroxylamine and a coupling agent like EDCl. Reacting this with a Grignard reagent derived from Boc-protected 4-bromoaniline yields Boc-4-(benzofuran-2-ylcarbonyl)phenyl. Deprotection with trifluoroacetic acid provides 4-(benzofuran-2-ylcarbonyl)aniline, a key intermediate.
Table 1: Reaction Conditions for Weinreb Amide Coupling
Friedel-Crafts Acylation with Protected Anilines
Alternative routes involve Friedel-Crafts acylation using benzofuran-2-carbonyl chloride and acetanilide (protected aniline). Aluminum chloride catalyzes the reaction at 0°C, yielding 4-(benzofuran-2-ylcarbonyl)acetanilide, which is hydrolyzed with HCl to the free aniline. However, this method faces regioselectivity challenges due to the meta-directing nature of the acetyl group, necessitating careful optimization.
Amide Coupling with Pyridine-3-carboxylic Acid
Activation of Pyridine-3-carboxylic Acid
Pyridine-3-carboxylic acid is activated using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. The resulting mixed anhydride reacts with 4-(benzofuran-2-ylcarbonyl)aniline at room temperature, forming the target amide in 68–75% yield.
Table 2: Amide Coupling Optimization
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times significantly. A mixture of pyridine-3-carboxylic acid, 4-(benzofuran-2-ylcarbonyl)aniline, and HATU in DMF reaches completion in 10 minutes at 80°C, achieving 82% yield. This method is ideal for high-throughput synthesis but requires precise temperature control to avoid decomposition.
Alternative Palladium-Catalyzed Approaches
Carbonylative Cross-Coupling
Palladium-catalyzed carbonylative coupling between 4-iodoaniline and benzofuran-2-boronic acid under CO atmosphere forms the ketone directly. Using Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 100°C, this one-pot method achieves 65% yield but requires specialized equipment for CO handling.
Reductive Amination Pathways
A two-step reductive amination strategy condenses benzofuran-2-carbaldehyde with 4-aminobenzaldehyde to form an imine, which is reduced to the amine using NaBH₄. Subsequent coupling with pyridine-3-carboxylic acid via EDCl/HOBt yields the target compound in 60% overall yield.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic amino acids in proteins, while the pyridine carboxamide group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights structural differences between the target compound and key analogs:
Key Observations :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
